N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential application in scientific research.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. This dual action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels. These effects may contribute to its therapeutic potential in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its relatively high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, its limited solubility in water may pose a challenge in some experimental setups. Additionally, its potential side effects, such as hypotension and sedation, should be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for the study of N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to investigate its potential application in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore its mechanism of action in more detail, particularly its effects on ion channels and other neurotransmitter systems. Additionally, the development of more soluble and bioavailable analogs of this compound may enhance its therapeutic potential and facilitate its use in lab experiments.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential application in various scientific research fields. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Additionally, it has been investigated for its potential application in the treatment of neuropathic pain, epilepsy, and Parkinson's disease.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-1-3-16(4-2-15)20-17(23)22-11-9-21(10-12-22)13-14-5-7-19-8-6-14/h1-8H,9-13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBLBDMUILXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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